molecular formula C18H17NO6 B5658497 4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID

4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID

Cat. No.: B5658497
M. Wt: 343.3 g/mol
InChI Key: QORIEEJPPPLNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is a complex organic compound with a unique structure that includes an amide group, a phenoxy group, and a dicarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(2-METHYLPROPANAMIDO)PHENOL with 1,2-DICARBOXYLIC ACID derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. The phenoxy and amide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The dicarboxylic acid moiety can also participate in various chemical reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other dicarboxylic acids may not be suitable .

Properties

IUPAC Name

4-[4-(2-methylpropanoylamino)phenoxy]phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-10(2)16(20)19-11-3-5-12(6-4-11)25-13-7-8-14(17(21)22)15(9-13)18(23)24/h3-10H,1-2H3,(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORIEEJPPPLNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.